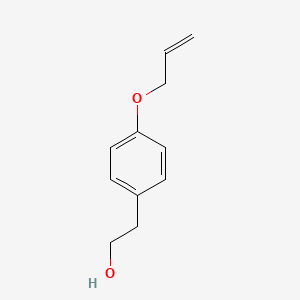

4-Allyloxyphenethyl alcohol

概要

説明

4-Allyloxyphenethyl alcohol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Research indicates that 4-Allyloxyphenethyl alcohol exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrate that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of aging and degenerative diseases.

Potential in Cancer Therapy

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on cancer cell lines indicate that it can induce apoptosis (programmed cell death) in certain types of tumors. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

Polymer Chemistry

This compound is utilized as a monomer in the synthesis of various polymers. Its allylic functionality allows for cross-linking reactions, which can enhance the mechanical properties of materials. Polymers derived from this compound are used in coatings, adhesives, and sealants due to their durability and chemical resistance.

Fragrance and Flavor Industry

The compound's pleasant aromatic profile makes it a candidate for use in perfumes and flavorings. It can be incorporated into formulations to impart floral or fruity notes, enhancing product appeal.

Case Studies

化学反応の分析

Ether Cleavage and Nucleophilic Substitution

The allyloxy group undergoes cleavage under acidic or nucleophilic conditions. For example:

-

Acid-catalyzed cleavage : Treatment with HBr generates phenol derivatives and allyl bromide .

-

Nucleophilic displacement : Alkoxide or phenoxide ions displace the allyl group via S<sub>N</sub>2 mechanisms, as observed in nitrofluorobenzene systems .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acidic cleavage | 48% HBr, reflux | 65–85 | |

| Nucleophilic substitution | NaOR (R = allyl, tert-butyl), THF | 54–88 |

Radical-Mediated Cyclization

The allyloxy group participates in radical cyclization under oxidative conditions, forming heterocycles like chroman-4-ones:

-

Mechanism : SO<sub>4</sub><sup>−- </sup> radicals (from (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) abstract hydrogen, triggering cyclization .

-

Solvent : DMSO/H<sub>2</sub>O (9:1)

-

Temperature : 80°C

-

Yield : Up to 71% for chroman-4-one derivatives

Palladium-Catalyzed Coupling Reactions

Pd(0) complexes facilitate coupling with isocyanides or alkenes:

-

Benzofuran formation : Intramolecular insertion of alkynes or alkenes occurs via allylpalladium intermediates .

-

Key catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> in methanol at 70°C for 5 hours .

Side Note : Prolonged reaction times (>5 h) or elevated temperatures (>80°C) induce decomposition, reducing yields by 20–30% .

Esterification and Derivatization

The primary alcohol undergoes typical hydroxyl reactions:

-

Acetylation : Reacts with acetic anhydride/pyridine to form 4-allyloxyphenethyl acetate.

-

Sulfonation : Tosyl chloride yields sulfonate esters for further substitution .

Representative Data :

| Derivative | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Acetate ester | Ac<sub>2</sub>O, Py | 85–90 | |

| Tosylate | TsCl, Et<sub>3</sub>N | 75–80 |

Oxidation and Reduction

-

Oxidation : MnO<sub>2</sub> or PCC oxidizes the alcohol to 4-allyloxyphenylacetaldehyde.

-

Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces ester byproducts to diols .

Challenges : Over-oxidation to carboxylic acids is suppressed using mild agents (e.g., Swern conditions) .

Intramolecular Cyclization

Under acidic or thermal conditions, the allyloxy and hydroxyl groups cyclize to form tetrahydrofuran derivatives:

特性

分子式 |

C11H14O2 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC名 |

2-(4-prop-2-enoxyphenyl)ethanol |

InChI |

InChI=1S/C11H14O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h2-6,12H,1,7-9H2 |

InChIキー |

MVYZQRZXZMUVKW-UHFFFAOYSA-N |

正規SMILES |

C=CCOC1=CC=C(C=C1)CCO |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。